

A Technical Guide to the Chemical Properties of N-Fmoc-4-piperidinepropionic Acid

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Compound of Interest

Compound Name: *N-Fmoc-4-piperidinepropionic acid*

Cat. No.: *B115599*

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Introduction

N-Fmoc-4-piperidinepropionic acid (CAS No. 154938-68-8) is a key building block in the field of peptide synthesis and medicinal chemistry.^{[1][2]} As a derivative of piperidine, it serves as a valuable scaffold in the design of peptidomimetics and other complex organic molecules. Its utility is significantly enhanced by the presence of the N- α -9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is central to modern solid-phase peptide synthesis (SPPS).^[2] The Fmoc group provides stable protection under acidic conditions while allowing for facile deprotection under mild basic conditions, a principle of orthogonality that is fundamental to the synthesis of complex peptides.^[3]

This technical guide provides an in-depth overview of the known chemical and physical properties of **N-Fmoc-4-piperidinepropionic acid**, detailed experimental protocols for its characterization, and workflows for its application.

Physicochemical and Spectroscopic Properties

The fundamental properties of **N-Fmoc-4-piperidinepropionic acid** are summarized below. These data are critical for handling, storage, and application of the compound in a research setting.

Physical and Chemical Data

Property	Value	Reference(s)
CAS Number	154938-68-8	[1] [2] [4]
Molecular Formula	C ₂₃ H ₂₅ NO ₄	[1] [2]
Molecular Weight	379.46 g/mol	[2]
Appearance	White powder	[2]
Melting Point	113-119 °C	[2]
Purity	≥ 98% (as determined by HPLC)	[2]
Storage Conditions	0-8 °C	[2]

Solubility Data

Experimentally determined quantitative solubility data for **N-Fmoc-4-piperidinepropionic acid** in various solvents is not readily available in published literature. However, based on the general solubility of Fmoc-protected amino acids, a qualitative solubility profile can be inferred. [\[5\]](#)[\[6\]](#)[\[7\]](#)

Solvent	Expected Solubility	Rationale
N,N-Dimethylformamide (DMF)	Soluble	A standard and effective solvent for Fmoc-amino acids and peptide synthesis. ^[5]
N-Methyl-2-pyrrolidone (NMP)	Soluble	A highly polar aprotic solvent known to efficiently solvate peptide-resins and reagents. ^[5]
Dimethyl Sulfoxide (DMSO)	Soluble	A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. ^[6]
Dichloromethane (DCM)	Moderately Soluble	Often used in peptide synthesis, though complete dissolution may sometimes require a co-solvent like DMF. ^[6]
Methanol, Ethanol	Sparingly to Moderately Soluble	Polar protic solvents in which many Fmoc-amino acids exhibit some degree of solubility. ^[6]
Water	Insoluble	The large, nonpolar Fmoc group and piperidine ring render the molecule largely hydrophobic.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **N-Fmoc-4-piperidinopropionic acid**. While specific, high-resolution spectra are often proprietary, characteristic signals can be predicted based on the molecular structure.

Technique	Expected Characteristic Signals
¹ H NMR	Signals corresponding to the aromatic protons of the Fmoc group (approx. 7.2-7.9 ppm), the CH and CH ₂ protons of the fluorenyl group (approx. 4.2-4.5 ppm), protons on the piperidine ring, and the propionic acid side chain.[8][9]
¹³ C NMR	Carbon signals for the Fmoc group (aromatic, CH, CH ₂), the piperidine ring carbons, the carboxylic acid carbon, and the propionic acid side chain carbons.[10][11]
FT-IR (cm ⁻¹)	Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm ⁻¹), sharp C=O stretch from the carboxylic acid and urethane of the Fmoc group (approx. 1650-1750 cm ⁻¹), C-H stretches (aromatic and aliphatic, approx. 2850-3100 cm ⁻¹), and characteristic aromatic C=C bands (approx. 1450-1600 cm ⁻¹).[12][13][14][15]
Mass Spectrometry (ESI-MS)	Expected [M+H] ⁺ ion at m/z ≈ 380.47 and/or [M-H] ⁻ ion at m/z ≈ 378.45. Common fragmentation includes the loss of the Fmoc group.[16][17][18]

Chemical Reactivity and Stability

The chemical behavior of **N-Fmoc-4-piperidinepropionic acid** is dominated by the reactivity of the Fmoc protecting group.

- **Base Lability:** The Fmoc group is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in DMF.[3][19] The reaction proceeds via a β -elimination mechanism, yielding dibenzofulvene, carbon dioxide, and the free secondary amine of the piperidine ring.[3] The dibenzofulvene intermediate is trapped by piperidine to form a stable adduct, which prevents side reactions.[19]

- Acid Stability: The compound is stable to acidic conditions, such as those used for the cleavage of Boc (tert-butyloxycarbonyl) protecting groups (e.g., trifluoroacetic acid, TFA). This orthogonal stability is the cornerstone of Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following sections provide generalized methodologies for the characterization of **N-Fmoc-4-piperidinopropionic acid**.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent.

- Preparation: Add an excess amount of solid **N-Fmoc-4-piperidinopropionic acid** to a vial containing a known volume of the solvent of interest (e.g., DMF, DMSO). The presence of undissolved solid is crucial.
- Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
- Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
- Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

- Sample Preparation: Dissolve 5-10 mg of **N-Fmoc-4-piperidinopropionic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). For ^1H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a wider spectral width and a longer relaxation delay may be necessary.
- Data Acquisition: Acquire the Free Induction Decay (FID) data.
- Processing: Perform a Fourier transform on the FID data, followed by phase and baseline correction, to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of the compound using FT-IR, typically with an Attenuated Total Reflectance (ATR) accessory.

- Background Scan: Record a background spectrum of the empty, clean ATR crystal.
- Sample Application: Place a small amount of the solid **N-Fmoc-4-piperidinopropionic acid** powder directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Analysis: The instrument software will generate a transmittance or absorbance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

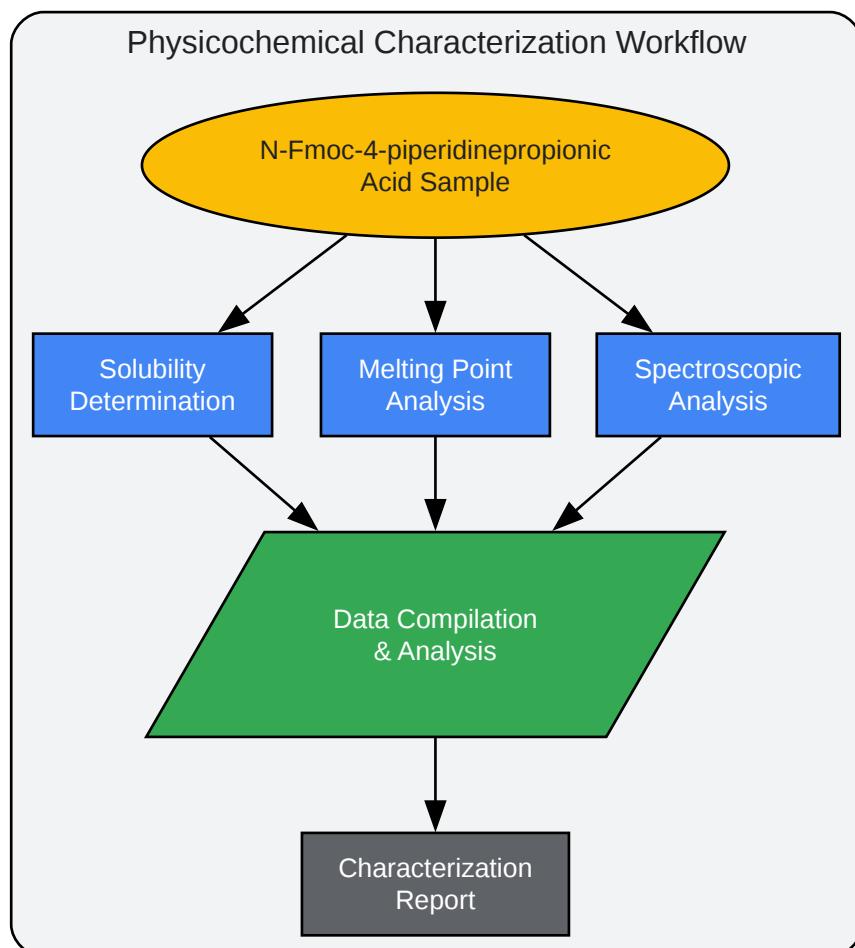
This protocol provides a general method for molecular weight confirmation using Electrospray Ionization (ESI).

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate.

- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
- Analysis: Analyze the ions in either positive or negative ion mode to detect the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$, respectively. High-resolution instruments can be used to confirm the elemental composition.

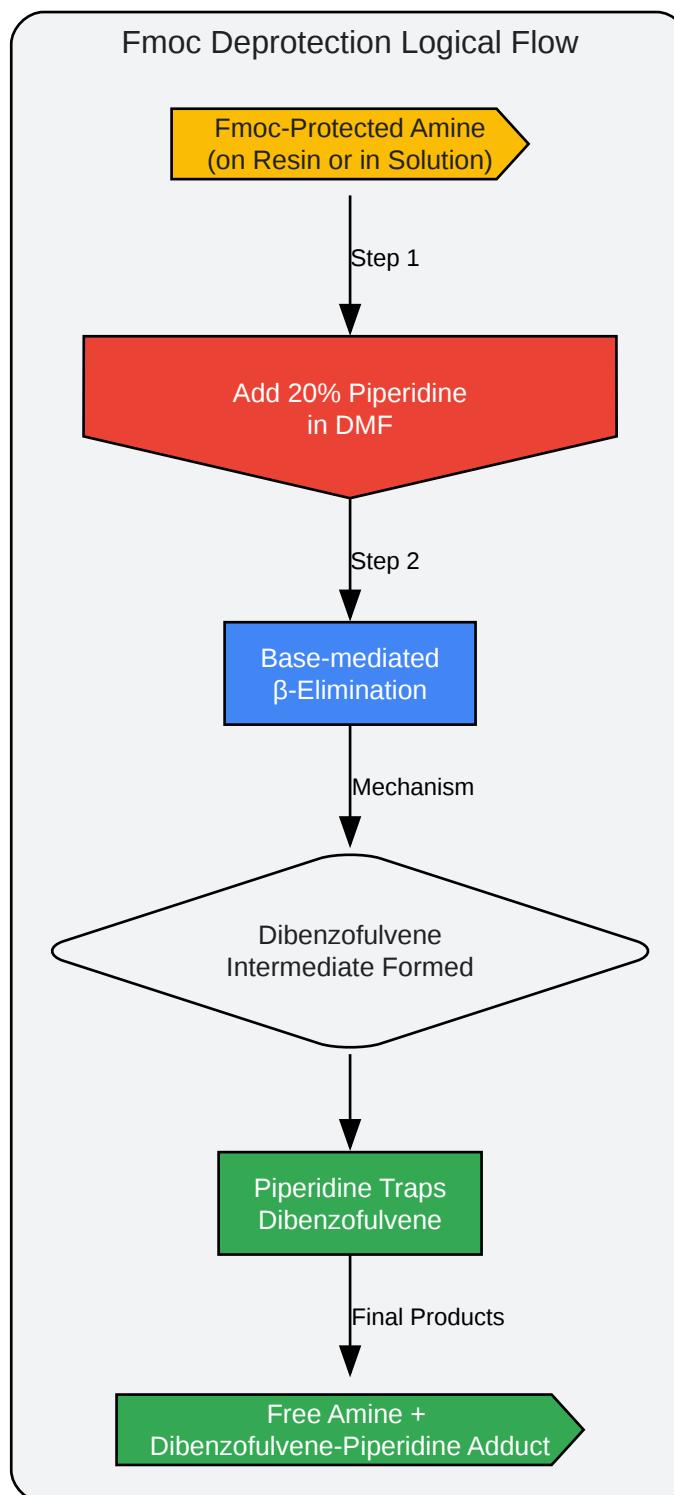
Workflows and Processes

The following diagrams illustrate key workflows involving **N-Fmoc-4-piperidinepropionic acid**.



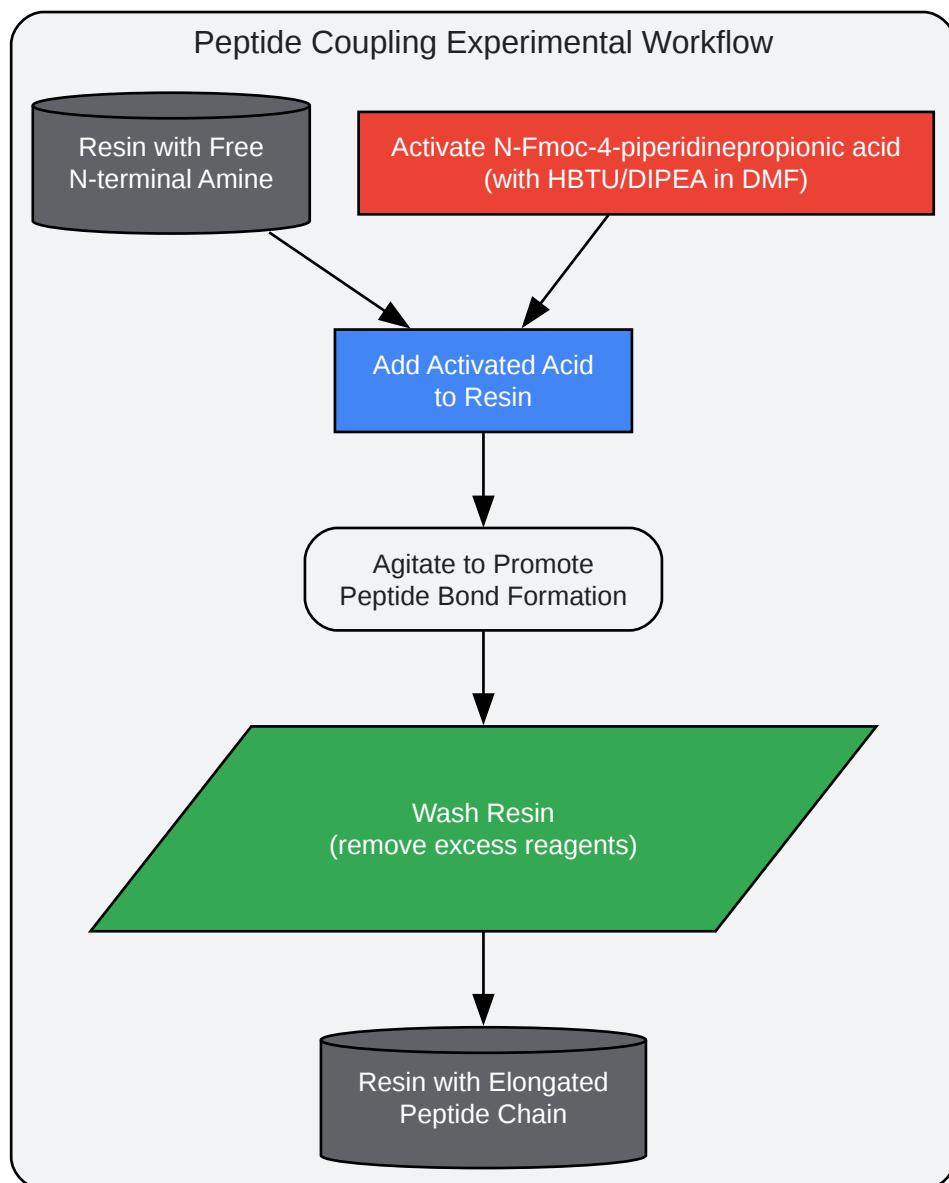
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Caption: Workflow for the physicochemical characterization of the compound.



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Caption: Logical flow of the Fmoc group removal process.



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Caption: Experimental workflow for peptide coupling using the title compound.

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